PSB-16131

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

PSB-16131 is a synthetic compound recognized as a potent and selective inhibitor of human ectonucleoside triphosphate diphosphohydrolase 2, commonly referred to as NTPDase2. Its chemical structure includes elements that enhance its inhibitory activity, making it relevant in pharmacological research. The compound has a molecular formula of C22H14F7N5O2 and a molecular weight of 513.4 g/mol, indicating a complex structure with multiple functional groups that contribute to its biological activity.

- Oxidation: This reaction can modify the compound's functional groups, potentially enhancing its biological activity or altering its properties.

- Reduction: Reduction reactions may also be applied to change specific functional groups within the molecule.

- Substitution: Substitution reactions allow for the introduction of different functional groups, which can lead to derivatives with varied properties.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Controlled conditions regarding temperature and pH are essential to achieve desired outcomes in these reactions.

The primary biological activity of PSB-16131 is its role as an inhibitor of NTPDase2, with an IC50 value indicating its potency. The IC50 value represents the concentration required to inhibit 50% of the enzyme's activity, which for PSB-16131 is reported to be approximately 4.24 µM. This level of inhibition suggests significant potential for therapeutic applications, particularly in conditions where modulation of nucleotide metabolism is beneficial .

The synthesis of PSB-16131 involves several steps that typically include:

- Formation of Key Intermediates: Initial steps often involve creating specific intermediates that contain necessary functional groups.

- Coupling Reactions: These intermediates are then combined through coupling reactions to form the final compound.

- Purification: The final product undergoes purification processes to ensure high purity and stability, often resulting in a crystalline form suitable for further testing and application.

PSB-16131 has potential applications in various fields, particularly in pharmacology and biochemistry. Its role as an NTPDase2 inhibitor suggests possible uses in:

- Therapeutic Development: Targeting diseases where nucleotide metabolism plays a critical role, such as cancer or inflammatory diseases.

- Research Tools: Serving as a biochemical tool for studying the function of ectonucleoside triphosphate diphosphohydrolases in cellular processes.

The specificity of PSB-16131 for NTPDase2 makes it particularly valuable for research into related pathways and mechanisms .

Interaction studies involving PSB-16131 focus on its binding affinity and selectivity towards NTPDase2 compared to other ecto-nucleotidases. These studies are crucial for understanding how PSB-16131 can selectively inhibit NTPDase2 without significantly affecting other similar enzymes. Such selectivity is vital for minimizing side effects in potential therapeutic applications .

Several compounds share structural or functional similarities with PSB-16131. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | 1211-28-5 | Potent NTPDase inhibitor with structural similarities |

| EVT-2870998 | 1340593-70-5 | Related to nucleoside metabolism; potential therapeutic applications |

| QTX125 | 1279698-31-5 | Exhibits similar biological activities; targets nucleotide pathways |

PSB-16131 stands out due to its specific inhibitory action on NTPDase2, which may not be as pronounced in other similar compounds. This specificity could lead to unique therapeutic benefits when targeting conditions associated with aberrant nucleotide metabolism .

Molecular Structure and Functional Groups

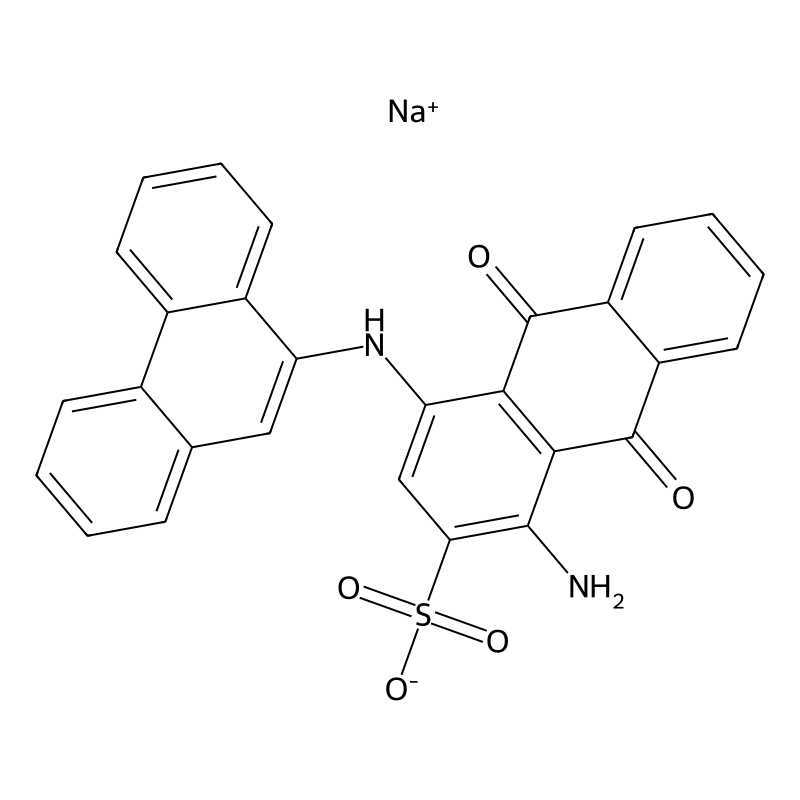

PSB-16131 represents a sophisticated anthraquinone derivative with the systematic name sodium 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate [1] [3]. The compound exhibits a complex molecular architecture characterized by the integration of multiple aromatic ring systems and functional group modifications that confer its unique biological properties [9].

The molecular structure of PSB-16131 is defined by the molecular formula C₂₈H₁₇N₂NaO₅S, which reflects the presence of 28 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, 1 sodium atom, 5 oxygen atoms, and 1 sulfur atom [1] [4] [8]. This composition underlies the compound's molecular weight of 516.5 grams per mole [1] [18].

Anthraquinone Core Modifications

The foundational structural element of PSB-16131 is the 9,10-dioxoanthracene core, which represents a modified anthraquinone framework [9] [15]. Anthraquinones are characterized by their aromatic tricyclic structure with two ketone groups at the 9 and 10 positions, providing rigidity, planarity, and aromaticity to the molecular framework [19].

The anthraquinone core in PSB-16131 undergoes specific modifications that distinguish it from the parent anthraquinone structure [9]. The introduction of an amino group at position 1 creates a substitution pattern that significantly alters the electronic properties of the aromatic system [19]. This 1-amino substitution pattern is critical for the compound's biological activity and represents a departure from naturally occurring anthraquinones [19].

The 9,10-dioxo functionality maintains the characteristic quinone structure, where the carbonyl groups at positions 9 and 10 contribute to the compound's electron-accepting properties [21] [23]. These carbonyl groups are essential for maintaining the planar conformation necessary for intercalation with biological macromolecules [19].

Sulfonate and Phenanthrylamino Substituents

PSB-16131 incorporates two critical substituent groups that define its chemical identity and biological function: the sulfonate group at position 2 and the phenanthrylamino group at position 4 [1] [9].

The sulfonate substituent at position 2 exists as the sodium salt form, creating a negatively charged sulfonate ion (SO₃⁻) paired with a sodium cation (Na⁺) [1] [16]. This ionic nature significantly enhances the compound's water solubility compared to non-ionic anthraquinone derivatives [16] [22]. The sulfonate group serves as a hydrophilic anchor, facilitating aqueous solubility while maintaining the structural integrity of the aromatic core [22].

The phenanthrylamino substituent at position 4 represents the most distinctive structural feature of PSB-16131 [9] [20]. This substituent consists of a phenanthrene ring system connected to the anthraquinone core through an amino linkage at the 4-position [9] [24]. Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings arranged in an angular configuration [20].

The phenanthrene-9-yl-amino group provides substantial steric bulk and contributes significantly to the compound's overall molecular dimensions [20] [24]. The amino linkage (NH) between the phenanthrene and anthraquinone systems allows for rotational flexibility while maintaining conjugation across the extended aromatic framework [20]. This structural arrangement creates an extended π-electron system that influences the compound's electronic properties and biological interactions [9].

Physicochemical Properties

Molecular Weight and Formula

The molecular characteristics of PSB-16131 are precisely defined by its chemical composition and structural parameters. The following table summarizes the fundamental molecular data:

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₁₇N₂NaO₅S [1] [4] |

| Molecular Weight | 516.5 g/mol [1] [18] |

| Exact Mass | 516.08 g/mol [8] |

| Chemical Abstracts Service Number | 1213268-80-4 [1] [4] [8] |

| International Union of Pure and Applied Chemistry Name | Sodium 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate [1] [8] |

The molecular weight of 516.5 grams per mole places PSB-16131 in the category of moderately large organic molecules [1] [18]. This molecular weight reflects the substantial aromatic content and the presence of the sodium sulfonate salt form [1]. The exact mass of 516.08 grams per mole provides precise identification for mass spectrometric analysis [8].

The elemental composition reveals a carbon-rich structure (65.11% carbon by mass) with significant contributions from the aromatic ring systems [8]. The hydrogen content (3.32%) is relatively low, reflecting the highly aromatic nature of the compound [8]. The nitrogen content (5.42%) corresponds to the two amino nitrogen atoms present in the structure [8].

Solubility and Stability

The physicochemical properties of PSB-16131 are significantly influenced by its ionic nature and structural features. The compound exhibits favorable solubility characteristics due to the presence of the sodium sulfonate group [1] [16].

PSB-16131 demonstrates high water solubility attributed to the ionic sulfonate functionality [1] [16]. The sodium sulfonate group acts as a hydrophilic moiety that facilitates dissolution in aqueous media [16] [22]. This contrasts with many anthraquinone derivatives that exhibit poor water solubility due to their predominantly hydrophobic aromatic character [15].

The stability profile of PSB-16131 has been characterized under various conditions. The compound exhibits thermal stability with a melting point exceeding 300°C, indicating substantial intermolecular forces and structural rigidity [1]. This high melting point is consistent with the extensive aromatic conjugation and potential for intermolecular π-π stacking interactions [15].

Storage recommendations specify refrigeration at 4°C for optimal stability [1] [18]. Under these conditions, PSB-16131 maintains its chemical integrity and biological activity [1]. The compound demonstrates resistance to degradation under normal laboratory conditions when stored appropriately [13].

Chemical stability studies indicate that PSB-16131 exhibits good stability in aqueous solutions under physiological conditions [13]. The compound shows resistance to hydrolysis and maintains its structural integrity over extended periods [13]. The presence of the sodium salt form contributes to overall stability by preventing protonation-related degradation pathways [16].

The following table summarizes the key physicochemical properties:

| Property | Value |

|---|---|

| Appearance | Blue powder [1] [8] |

| Melting Point | >300°C [1] |

| Water Solubility | High (sodium salt form) [1] [16] |

| Storage Temperature | 4°C (refrigerated) [1] [18] |

| Purity | >98% by High Performance Liquid Chromatography [1] |

| Stability | Stable under recommended storage conditions [1] [13] |

Crystallographic Data (if available)

Currently available literature does not provide specific crystallographic data for PSB-16131, including unit cell parameters, space group information, or detailed crystal structure determinations [25]. The absence of published crystallographic studies represents a limitation in the complete structural characterization of this compound [25].

The blue coloration observed in the solid state suggests the presence of extended π-conjugation throughout the molecular framework [1]. This chromophoric property is consistent with the anthraquinone core structure and the extended aromatic substitution pattern [15]. The intense blue color indicates electronic transitions in the visible region of the electromagnetic spectrum, characteristic of substituted anthraquinone derivatives [15].

The lack of specific crystallographic information prevents detailed analysis of intermolecular packing arrangements, hydrogen bonding patterns, and precise bond lengths and angles [25]. Such structural details would provide valuable insights into the solid-state organization and potential polymorphic behavior of PSB-16131 [25].

Future crystallographic investigations would be valuable for understanding the three-dimensional molecular conformation and solid-state properties of PSB-16131 [25]. X-ray crystallography would provide definitive structural parameters including bond distances, bond angles, and molecular geometry [25]. Additionally, crystallographic analysis could reveal information about intermolecular interactions and crystal packing arrangements that influence the compound's physical properties [25].

Synthetic Routes and Key Reaction Steps

PSB-16131 (sodium 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) represents a potent and selective nucleoside triphosphate diphosphohydrolase 2 (NTPDase2) inhibitor developed through systematic structure-activity relationship studies [1] [2]. The compound was designed as part of a comprehensive investigation into anthraquinone derivatives structurally related to reactive blue-2 (RB-2), aiming to identify more potent and selective enzyme inhibitors [3] [4].

Primary Synthetic Methodology

The synthesis of PSB-16131 follows General Procedure A, a microwave-assisted coupling methodology specifically developed for preparing 4-substituted 1-aminoanthraquinone-2-sulfonate derivatives [2] [4]. The synthetic route employs an Ullmann-type condensation reaction between bromaminic acid sodium salt (compound 10a) and 9-phenanthrylamine under carefully optimized reaction conditions.

Key Reactants and Stoichiometry:

- Bromaminic acid sodium salt (10a): 0.1-0.3 mmol

- 9-Phenanthrylamine: 1.5-9.0 equivalents

- Elemental copper catalyst (Cu⁰): 0.002-0.003 g (5-10 mol%)

- Phosphate buffer system: Na₂HPO₄ (pH 9.6, 5.0 mL) and NaH₂PO₄ (pH 4.2, 1.0 mL)

Optimized Reaction Conditions:

The reaction is conducted in a 5 mL microwave reaction vial equipped with magnetic stirring. Critical parameters include:

- Temperature: 100-120°C

- Microwave power: 80-100 W

- Reaction time: 5-24 minutes

- pH control: Maintained at 6-7 through phosphate buffer system

- Atmosphere: Standard atmospheric conditions

The microwave-assisted approach provides significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [4]. The use of elemental copper as a heterogeneous catalyst facilitates the coupling reaction while allowing for straightforward catalyst removal through filtration.

Mechanistic Considerations

The Ullmann-type condensation proceeds through copper-mediated activation of the carbon-bromine bond in bromaminic acid sodium salt, followed by nucleophilic attack by the 9-phenanthrylamine. The buffered aqueous medium maintains optimal pH conditions for the coupling reaction while preventing hydrolysis of reactive intermediates [2]. The phenanthryl group's extended aromatic system provides enhanced binding affinity through π-π stacking interactions with the target enzyme active site [1].

Purity and Analytical Characterization

Purification Protocol

The purification of PSB-16131 involves a multi-step process designed to achieve pharmaceutical-grade purity (≥95%) [2] [4]:

Step 1: Catalyst Removal and Initial Workup

Following reaction completion and cooling to room temperature, the reaction mixture undergoes filtration to remove elemental copper catalyst. The filtrate is then diluted with approximately 200 mL of water.

Step 2: Liquid-Liquid Extraction

The aqueous solution undergoes extraction with dichloromethane (200 mL), with the extraction procedure repeated 2-3 times until the organic layer becomes colorless. This step removes unreacted starting materials and organic impurities.

Step 3: Concentration and Chromatographic Purification

The aqueous layer is concentrated under reduced pressure to 10-20 mL volume, then subjected to flash column chromatography using reversed-phase silica gel (RP-18). The purification employs a stepwise gradient elution:

- Initial eluent: Water

- Gradient progression: 5%, 10%, 20%, 40%, and 60% acetone in water

- Product collection: Blue-colored fractions containing PSB-16131

Step 4: Final Purification and Isolation

For compounds requiring additional purification, the RP-18 flash chromatography step is repeated 2-3 times. Product-containing fractions are combined and subjected to:

- Vacuum evaporation to remove acetone

- Volume reduction of aqueous phase

- Lyophilization (freeze-drying) to yield the final product as a blue powder

This comprehensive purification protocol consistently achieves yields up to 80% with purity levels exceeding 95% as determined by HPLC-UV-MS analysis [2].

Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Comprehensive NMR characterization employs both ¹H and ¹³C NMR spectroscopy using high-field instruments:

- Spectrometers: Bruker Avance 500 MHz (500 MHz for ¹H, 126 MHz for ¹³C) or 600 MHz (600 MHz for ¹H, 151 MHz for ¹³C)

- Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃)

- Reference standard: Tetramethylsilane (TMS)

- Chemical shift reporting: Parts per million (ppm) relative to deuterated solvent

High Performance Liquid Chromatography-Mass Spectrometry

Purity determination and structural confirmation utilize HPLC coupled with electrospray ionization mass spectrometry (ESI-MS):

- Sample preparation: 0.5 mg/mL in H₂O/MeOH (1:1) containing 2 mM NH₄CH₃COO

- Column: Phenomenex Luna 3μ C18 (50 mm × 2.00 mm)

- Mobile phase: Gradient elution from water:methanol (90:10) to (0:100) containing 2 mM NH₄CH₃COO

- Flow rate: 250 μL/min for 15 minutes, followed by 100% methanol wash

- Detection: UV detector monitoring at multiple wavelengths (220-900 nm range)

- Purity standard: ≥95% as determined by HPLC-UV-MS

Certificate of Analysis Data

A representative certificate of analysis for PSB-16131 (batch 838825) demonstrates the high purity achieved through the optimized synthetic and purification protocols [5]:

- Appearance: Brown to black solid

- ¹H NMR: Consistent with expected structure

- LC-MS: Consistent with theoretical molecular weight

- Purity: 99.94% by LCMS analysis

Computational Approaches in Design

Structure-Activity Relationship (SAR) Studies

The development of PSB-16131 was guided by comprehensive structure-activity relationship studies that systematically explored the impact of various structural modifications on NTPDase inhibitory activity [1] [2] [3]. These investigations revealed critical structural features essential for potent and selective NTPDase2 inhibition.

Core Structural Requirements

The anthraquinone core structure represents an essential pharmacophore for NTPDase binding activity. This planar aromatic system facilitates π-π stacking interactions with aromatic residues in the enzyme active site [6]. Modifications or replacements of the anthraquinone framework result in complete loss of inhibitory activity, establishing it as a non-negotiable structural element [2].

Position-Specific SAR Analysis

1-Position Amino Group: The amino substituent at position 1 is critical for inhibitory activity. Structure-activity studies demonstrate that deamination through diazotization followed by reduction with zinc powder leads to substantial loss of activity [2] [4]. This finding indicates that the 1-amino group participates in essential hydrogen bonding interactions with the target enzyme.

2-Position Sulfonate Group: The sulfonate functionality at position 2 represents another critical structural element. Comparative studies between sulfonate-containing derivatives and 2-methyl analogs reveal that the sulfonate group is essential for activity [2] [6]. The 2-methyl-substituted derivatives show complete inactivity, confirming the requirement for the polar, charged sulfonate group in enzyme binding.

4-Position Substituent Optimization: The 4-position substitution pattern determines both potency and selectivity profiles. Structure-activity analysis reveals the following activity hierarchy:

- Phenanthryl > Anthracenyl > Naphthyl > Simple aryls

- Large lipophilic aromatic systems enhance potency

- Extended π-electron systems improve binding affinity [1] [2]

PSB-16131's phenanthryl substituent represents the optimal balance of size, lipophilicity, and electronic properties for NTPDase2 selectivity [7].

Electronic and Steric Effects

Electron-withdrawing groups, particularly halogens, are generally well-tolerated and can modulate binding affinity. Chloro and bromo substituents maintain or enhance activity while potentially improving selectivity profiles [2]. The planar nature of the phenanthryl system facilitates optimal π-π stacking interactions with aromatic residues in the binding site.

Computer-Aided Drug Design (CADD) Insights

Structure-Based Design Strategy

The design of PSB-16131 employed structure-based drug design principles, utilizing available structural information about NTPDase enzymes and their binding sites [8]. Computational modeling studies provided insights into the three-dimensional structure of NTPDase enzymes, including:

- Active site topology and electrostatic properties

- Key binding residues and their spatial arrangements

- Substrate binding modes and conformational changes

- Selectivity determinants between NTPDase subtypes

Molecular Docking Studies

Computational docking investigations explored the binding modes of PSB-16131 and related anthraquinone derivatives within NTPDase active sites [9]. These studies revealed:

- Optimal binding orientations for maximum enzyme-inhibitor interactions

- Key hydrogen bonding patterns between inhibitor and active site residues

- Hydrophobic interactions contributing to binding affinity

- Selectivity factors favoring NTPDase2 over other subtypes

Pharmacophore Modeling

Pharmacophore analysis identified essential structural features required for NTPDase2 inhibition:

- Planar aromatic core for π-π stacking interactions

- Hydrogen bond donor capability (1-amino group)

- Hydrogen bond acceptor potential (sulfonate oxygen atoms)

- Extended hydrophobic region (phenanthryl system)

- Optimal spatial arrangement of pharmacophoric elements [1]

QSAR Analysis

Quantitative structure-activity relationship studies provided mathematical models correlating structural descriptors with biological activity. These analyses identified molecular properties associated with enhanced potency:

- Molecular planarity and extended conjugation

- Lipophilicity parameters (logP values)

- Electronic descriptors (HOMO-LUMO energy gaps)

- Steric parameters (molecular volume and surface area)

Virtual Screening Applications

The SAR insights and computational models derived from PSB-16131 development have been applied to virtual screening campaigns for identifying novel NTPDase inhibitors [10] [11]. These efforts utilize:

- Pharmacophore-based screening of chemical databases

- Structure-based virtual docking campaigns

- Machine learning models for activity prediction

- ADMET property filtering for drug-like characteristics

Selectivity Prediction Models

Computational approaches have been developed to predict NTPDase subtype selectivity based on structural features [9]. These models incorporate:

- Binding site differences between NTPDase subtypes

- Selectivity-determining residues and their interactions

- Conformational flexibility considerations

- Thermodynamic binding parameters

The successful development of PSB-16131 demonstrates the power of integrating synthetic chemistry, structure-activity relationships, and computational drug design approaches. This multidisciplinary strategy has produced a highly potent and selective NTPDase2 inhibitor with significant therapeutic potential for treating inflammation, neurodegenerative diseases, and cancer [1] [12] [13].